molecular formula C19H22ClFN2O3S B3617544 N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

Cat. No. B3617544
M. Wt: 412.9 g/mol
InChI Key: VTXCIMCVVPCLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as CFTR modulator, and it has been found to be effective in treating cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

CFTR modulators work by targeting the CFTR protein and improving its function. This protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in this protein can lead to the development of cystic fibrosis. CFTR modulators help to restore the function of this protein, thereby improving the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
CFTR modulators have been found to have several biochemical and physiological effects. These compounds help to improve the function of the CFTR protein, thereby improving the movement of salt and water in and out of cells. This, in turn, helps to reduce the symptoms of cystic fibrosis, such as coughing, difficulty breathing, and digestive problems.

Advantages and Limitations for Lab Experiments

CFTR modulators have several advantages for lab experiments. These compounds can be used to study the function of the CFTR protein and its role in cystic fibrosis. However, there are also some limitations to using CFTR modulators in lab experiments. These compounds can be expensive to synthesize, and their effects on other proteins and cellular processes are not yet fully understood.

Future Directions

There are several future directions for research on CFTR modulators. One area of focus is the development of more effective and affordable synthesis methods for these compounds. Another area of focus is the study of the long-term effects of CFTR modulators on the body, as well as their potential applications in treating other diseases that involve the CFTR protein. Additionally, there is a need for further research on the mechanisms of action of CFTR modulators, as well as their effects on other cellular processes.

Scientific Research Applications

CFTR modulators have been extensively studied in scientific research due to their potential applications in treating cystic fibrosis. This compound works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. CFTR modulators help to restore the function of this protein, thereby improving the symptoms of cystic fibrosis.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O3S/c1-13(2)12-22-27(25,26)16-7-3-14(4-8-16)5-10-19(24)23-15-6-9-18(21)17(20)11-15/h3-4,6-9,11,13,22H,5,10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXCIMCVVPCLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
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N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
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N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
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N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
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N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
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N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

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